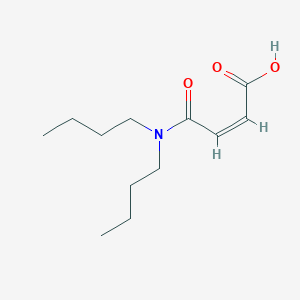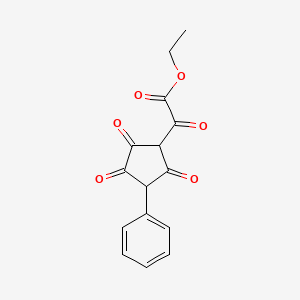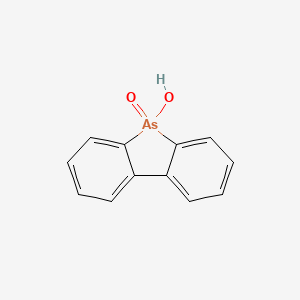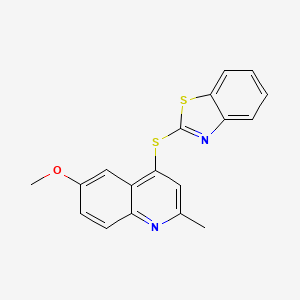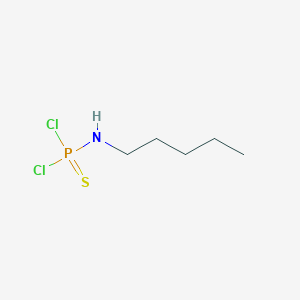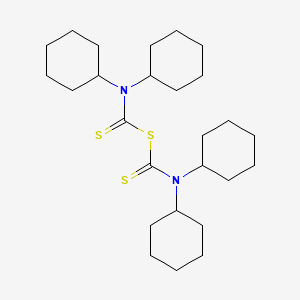
dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate is an organic compound known for its unique chemical structure and properties. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate can be synthesized through the reaction of dicyclohexylcarbodiimide with sulfur-containing reagents. The reaction typically involves the use of solvents such as dichloromethane or tetrahydrofuran and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, making it suitable for various applications in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate involves its ability to form stable intermediates with various substrates. It targets specific molecular pathways and enzymes, facilitating the formation or modification of chemical bonds. The compound’s reactivity is attributed to its unique structure, which allows it to interact with a wide range of molecules .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: A related compound used in peptide synthesis and other coupling reactions.
N,N’-Diisopropylcarbodiimide: Another carbodiimide with similar applications but different reactivity and stability.
N,N’-Dicyclohexylurea: A byproduct of reactions involving dicyclohexylcarbodiimide, with distinct properties and uses.
Uniqueness
Dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate is unique due to its sulfur-containing structure, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring sulfur intermediates and in applications where stability under various conditions is essential .
Properties
CAS No. |
5439-78-1 |
|---|---|
Molecular Formula |
C26H44N2S3 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
dicyclohexylcarbamothioyl N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C26H44N2S3/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24H,1-20H2 |
InChI Key |
LXORYVOAWYBVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)SC(=S)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





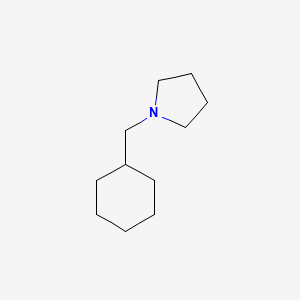
![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)


![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
